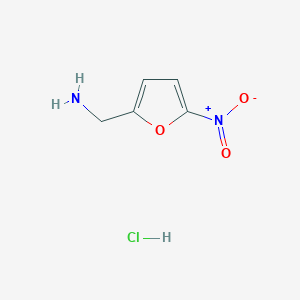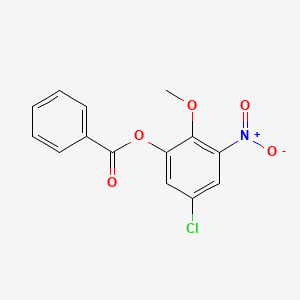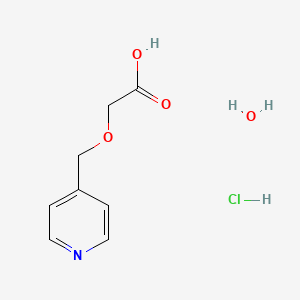![molecular formula C11H11ClN2S B1452186 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amin CAS No. 1155998-38-1](/img/structure/B1452186.png)
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amin
Übersicht
Beschreibung
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
Verbindungen mit ähnlichen Strukturen wurden bei der Synthese anderer komplexer Verbindungen verwendet. Beispielsweise wurden 1,3,5-trisubstituierte 1H-Pyrazole durch Cyclokondensation ausgehend von α, β-ungesättigten Aldehyden/Ketonen mit substituiertem Phenylhydrazin entwickelt .
Fluoreszenzeigenschaften
Es wurde festgestellt, dass einige Verbindungen mit ähnlichen Strukturen Fluoreszenzeigenschaften aufweisen. Diese Eigenschaften können in verschiedenen Anwendungen eingesetzt werden, z. B. bei der Entwicklung von Fluoreszenz-Sonden .
Photolumineszierende und photorefraktive Materialien
1,3,5-Triarylpyrazolinverbindungen, die ähnliche Strukturen wie die fragliche Verbindung aufweisen, weisen eine ausgezeichnete Fluoreszenz und bessere Lochtransportcharakteristika, thermische Stabilität und Waschbeständigkeit auf. Sie können als photolumineszierende und photorefraktive Materialien verwendet werden .
Medizinische Anwendungen
Pyrazolinderivate wurden in bestimmten Antidepressiva eingesetzt , Antihypertensiva-Arzneistoffmoleküle , und Antiarrhythmika . Sie zeigen auch gute Aktivitäten bei der antibakteriellen , Antikrebs- , Antikonvulsiva- , Antidepressiva- , und Entzündungshemmung .
Textilindustrie
Triarylpyrazolinverbindungen wurden als Fluoreszenz-Weißmacher in der Textilindustrie eingesetzt .
High-Tech-Anwendungen
In den letzten Jahren haben sich ihre Anwendungen in High-Tech-Bereichen sprunghaft entwickelt . Sie können zum Beispiel als Laserfarbstoffe verwendet werden .
Wirkmechanismus
Target of action
Thiazoles and chlorophenyl compounds are often found in various biologically active compounds, including antimicrobial, antifungal, and antitumor drugs . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazoles and chlorophenyl compounds can have a wide range of ADME properties .
Biochemische Analyse
Biochemical Properties
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses.
Cellular Effects
The effects of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production. These cellular effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit receptors involved in cell signaling pathways, leading to downstream effects on gene expression and cellular responses. These interactions can result in the modulation of various biological processes, including inflammation, cell growth, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can result in changes in energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within tissues. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZUFNTMRYGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)


![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)





